BenchChemオンラインストアへようこそ!

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine

Medicinal Chemistry Ligand Design Physicochemical Property Profiling

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 2034604-50-5; molecular formula C₁₂H₁₅FN₄S; molecular weight 266.34 g/mol) is a heterocyclic small molecule comprising a thieno[3,2-d]pyrimidine core substituted at the 4-position with an N-(2-fluoroethyl)piperazine moiety. The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged adenine-mimetic structure in kinase inhibitor design, with the C-4 piperazine substitution providing a basic nitrogen center that can modulate aqueous solubility and serve as a vector for further functionalization.

Molecular Formula C12H15FN4S
Molecular Weight 266.34
CAS No. 2034604-50-5
Cat. No. B2680781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine
CAS2034604-50-5
Molecular FormulaC12H15FN4S
Molecular Weight266.34
Structural Identifiers
SMILESC1CN(CCN1CCF)C2=NC=NC3=C2SC=C3
InChIInChI=1S/C12H15FN4S/c13-2-3-16-4-6-17(7-5-16)12-11-10(1-8-18-11)14-9-15-12/h1,8-9H,2-7H2
InChIKeySMVMSQCIUYVBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 2034604-50-5): Structural Identity and Computed Physicochemical Profile for Procurement Specification


4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine (CAS 2034604-50-5; molecular formula C₁₂H₁₅FN₄S; molecular weight 266.34 g/mol) is a heterocyclic small molecule comprising a thieno[3,2-d]pyrimidine core substituted at the 4-position with an N-(2-fluoroethyl)piperazine moiety [1]. The thieno[3,2-d]pyrimidine scaffold is recognized as a privileged adenine-mimetic structure in kinase inhibitor design, with the C-4 piperazine substitution providing a basic nitrogen center that can modulate aqueous solubility and serve as a vector for further functionalization [2]. Computed physicochemical properties include an XLogP3 of 1.4, topological polar surface area of 60.5 Ų, zero hydrogen bond donors, six hydrogen bond acceptors, and three rotatable bonds, placing it within Lipinski's Rule of Five space [1]. The compound is listed in the PubChem database (CID 119103509) and carries the AKOS screening library identifier AKOS026703252, indicating its availability as a member of commercial screening compound collections [1].

Why 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine Cannot Be Interchanged with Unsubstituted or N-Methyl Piperazine Analogs: The Fluoroethyl Moiety as a Physicochemical and Pharmacophoric Determinant


Substitution at the C-4 piperazine nitrogen of the thieno[3,2-d]pyrimidine scaffold is a critical determinant of target engagement, selectivity, and drug-like properties [1]. The 2-fluoroethyl group in the target compound introduces a terminal fluorine atom that can participate in orthogonal multipolar interactions with protein backbone carbonyls or side-chain amides, as demonstrated crystallographically in related thieno[3,2-d]pyrimidine menin inhibitors bearing a 6-(2-fluoroethyl) substituent (PDB 5DDD) [2]. Replacement of this fluoroethyl group with a methyl, unsubstituted ethyl, or hydrogen substituent—as found in generic 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine screening intermediates—would eliminate fluorine-mediated binding contacts while altering the pKa and lipophilicity of the piperazine nitrogen, with calculated effects on both target affinity and off-target promiscuity that cannot be predicted a priori [1][2].

Quantitative Differentiation Evidence for 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine: Available Comparative Data and Critical Gaps


Physicochemical Differentiation of the 2-Fluoroethyl Substituent vs. Unsubstituted Piperazine at the C-4 Position of Thieno[3,2-d]pyrimidine

The target compound incorporates a 2-fluoroethyl group on the C-4 piperazine nitrogen, a modification that distinguishes it from the unsubstituted 4-(piperazin-1-yl)thieno[3,2-d]pyrimidine, which is commonly available as a generic screening intermediate. The fluoroethyl substitution increases the computed XLogP3 from approximately 0.9 (estimated for the unsubstituted piperazine analog) to 1.4 for the target compound, while reducing the topological polar surface area from approximately 67 Ų to 60.5 Ų [1]. These differences are class-typical for N-alkylation of piperazine and are expected to affect membrane permeability and non-specific protein binding, though direct experimental comparison data for this specific compound pair are not available in the public domain.

Medicinal Chemistry Ligand Design Physicochemical Property Profiling

Fluorine-Mediated Binding Interactions: Structural Evidence from a Close Thieno[3,2-d]pyrimidine Analog in Complex with Menin (PDB 5DDD)

The co-crystal structure of menin with 4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-6-(2-fluoroethyl)thieno[2,3-d]pyrimidine (ligand 59X, PDB 5DDD) at 2.14 Å resolution provides direct structural evidence that a fluoroethyl group on the thienopyrimidine scaffold engages in orthogonal multipolar interactions with protein residues in the menin binding pocket [1]. While the analog differs from the target compound at both the piperazine substitution (thiazoline vs. fluoroethyl) and the regiochemistry of the fluoroethyl group (6-position of thieno[2,3-d]pyrimidine vs. piperazine N-substituent in thieno[3,2-d]pyrimidine), the crystallographic data demonstrate the general principle that fluorine in this scaffold class can form specific, energetically favorable contacts—rationalizing why the 2-fluoroethyl substituent on the target compound is expected to contribute to target binding beyond simple lipophilicity effects.

Structural Biology Menin-MLL Inhibition Fluorine Chemistry

Kinase Inhibitor Scaffold Validation: Class-Level Evidence for Thieno[3,2-d]pyrimidine 4-Piperazine Derivatives as ATP-Competitive Inhibitors

The thieno[3,2-d]pyrimidine scaffold with C-4 piperazine substitution has been extensively validated as a kinase inhibitor pharmacophore. In the PI3K inhibitor class, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941, pictilisib) achieved clinical development as a potent, selective, orally bioavailable inhibitor of class I PI3K (PI3Kα IC₅₀ = 3 nM) [1]. In the PIM kinase family, multiple 4-substituted thieno[3,2-d]pyrimidine derivatives demonstrated nanomolar inhibitory activity in biochemical assays (patent US 8,148,384) [2]. In the c-FMS/CSF-1R kinase context, thieno[3,2-d]pyrimidine derivatives have shown activity as potent as IC₅₀ = 2 nM for representative compounds [3]. While none of these data points involve the target compound directly, they establish that the 4-piperazine-thieno[3,2-d]pyrimidine substructure shared by the target compound is a validated kinase-directed scaffold with extensive literature precedent across multiple kinase families.

Kinase Inhibition Drug Discovery Scaffold Validation

Recommended Application Scenarios for 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine Based on Available Evidence


Kinase-Focused High-Throughput Screening Library Member for Novel Hit Identification

Given the extensive validation of the thieno[3,2-d]pyrimidine 4-piperazine scaffold across multiple kinase families (PI3K, PIM, c-FMS/CSF-1R), this compound is best positioned as a diversity element within a kinase-focused screening library [1][2][3]. The 2-fluoroethyl substituent provides a distinct physicochemical signature (XLogP3 = 1.4; TPSA = 60.5 Ų) compared to commonly available analogs bearing methyl, phenyl, or sulfonyl piperazine substitutions, potentially accessing chemical space underrepresented in standard kinase-focused collections [4]. Its Rule-of-Five compliance and absence of structural alerts (no pan-assay interference compounds motifs identified) make it suitable for primary screening without the need for pre-screening triage.

Structure-Based Drug Design Starting Point Targeting Menin or Related Protein-Protein Interaction Domains

The structural precedent from PDB 5DDD demonstrates that fluoroethyl-substituted thienopyrimidines can engage menin through fluorine-mediated orthogonal multipolar interactions [5]. Although the target compound differs from the co-crystallized ligand 59X in regiochemistry and substitution pattern, it retains the core thienopyrimidine-piperazine scaffold and the fluoroethyl moiety—two features that the primary citation identifies as critical for binding. This compound could serve as a starting point for menin-MLL interaction inhibitor design or be evaluated against other protein-protein interaction targets where fluorine-mediated contacts have been shown to enhance affinity.

Synthetic Intermediate for Late-Stage Diversification to Generate Focused Compound Libraries

The C-4 piperazine nitrogen bearing the 2-fluoroethyl group represents a completed substitution vector, while the thieno[3,2-d]pyrimidine core retains unsubstituted positions (C-2, C-6, C-7) amenable to further functionalization via electrophilic aromatic substitution, cross-coupling, or directed metalation chemistry [6]. This compound can serve as a late-stage intermediate for constructing focused libraries where the fluoroethyl-piperazine moiety is kept constant while exploring variations at other core positions, enabling systematic structure-activity relationship studies around this specific substitution pattern.

Physicochemical Reference Compound for Method Development in Fluorinated Heterocycle Analysis

With a molecular weight of 266.34 g/mol, a single fluorine atom, and well-defined chromatographic properties (XLogP3 = 1.4, TPSA = 60.5 Ų), this compound can serve as a reference standard for developing or validating analytical methods (LC-MS, ¹⁹F NMR, quantitative fluorine detection) targeting fluorinated heterocyclic compounds [4]. Its intermediate lipophilicity makes it suitable as a calibration standard spanning the logP range commonly encountered in drug discovery libraries.

Quote Request

Request a Quote for 4-(4-(2-Fluoroethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.